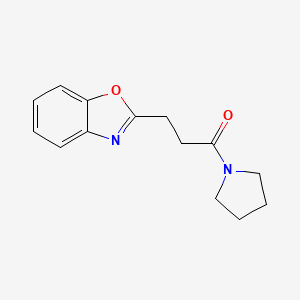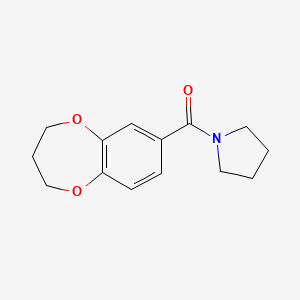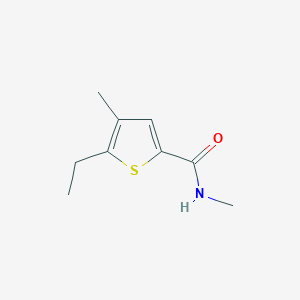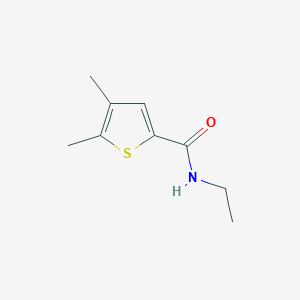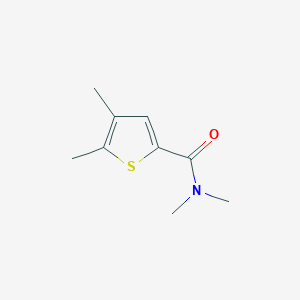
N,N,4,5-tetramethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4,5-tetramethylthiophene-2-carboxamide (TMT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMT is a heterocyclic compound that contains a thiophene ring with a carboxamide functional group. It is a colorless to pale yellow liquid that is soluble in most organic solvents. TMT has been synthesized using various methods, including the reaction of 2,4-pentanedione with thiophene-2-carboxylic acid and the reaction of thiophene-2-carboxylic acid with methylamine.
Mechanism of Action
The mechanism of action of N,N,4,5-tetramethylthiophene-2-carboxamide is not fully understood. However, it has been proposed that N,N,4,5-tetramethylthiophene-2-carboxamide acts as a radical scavenger, protecting cells from oxidative damage. N,N,4,5-tetramethylthiophene-2-carboxamide has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
N,N,4,5-tetramethylthiophene-2-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. N,N,4,5-tetramethylthiophene-2-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential use as an anticancer agent. In addition, N,N,4,5-tetramethylthiophene-2-carboxamide has been shown to possess neuroprotective properties, which may be beneficial for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N,4,5-tetramethylthiophene-2-carboxamide in lab experiments is its stability and solubility in most organic solvents. N,N,4,5-tetramethylthiophene-2-carboxamide is also relatively easy to synthesize using various methods. However, one of the limitations of using N,N,4,5-tetramethylthiophene-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N,N,4,5-tetramethylthiophene-2-carboxamide. One potential direction is the development of N,N,4,5-tetramethylthiophene-2-carboxamide-based fluorescent probes for the detection of various biomolecules such as DNA and proteins. Another direction is the further study of N,N,4,5-tetramethylthiophene-2-carboxamide's potential use as an anticancer agent and neuroprotective agent. In addition, the development of N,N,4,5-tetramethylthiophene-2-carboxamide analogs with improved properties may lead to the discovery of new applications for this compound.
Conclusion
In conclusion, N,N,4,5-tetramethylthiophene-2-carboxamide is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. N,N,4,5-tetramethylthiophene-2-carboxamide has been synthesized using various methods and has been studied for its potential applications in various fields of science. N,N,4,5-tetramethylthiophene-2-carboxamide possesses antioxidant and anti-inflammatory properties, inhibits the growth of cancer cells, and possesses neuroprotective properties. N,N,4,5-tetramethylthiophene-2-carboxamide has advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
Synthesis Methods
N,N,4,5-tetramethylthiophene-2-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2,4-pentanedione with thiophene-2-carboxylic acid. This method involves the condensation of 2,4-pentanedione with thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with methylamine to form N,N,4,5-tetramethylthiophene-2-carboxamide. Another method involves the reaction of thiophene-2-carboxylic acid with methylamine in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
N,N,4,5-tetramethylthiophene-2-carboxamide has been extensively studied for its potential applications in various fields of science. It has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. N,N,4,5-tetramethylthiophene-2-carboxamide has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules such as DNA and proteins. In addition, N,N,4,5-tetramethylthiophene-2-carboxamide has been used as a building block for the synthesis of various organic compounds.
properties
IUPAC Name |
N,N,4,5-tetramethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-6-5-8(12-7(6)2)9(11)10(3)4/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUPFPWGFMVIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,4,5-tetramethylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

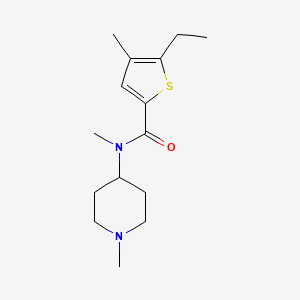
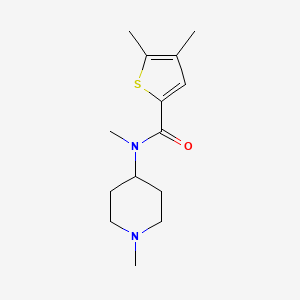
![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)



![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)

